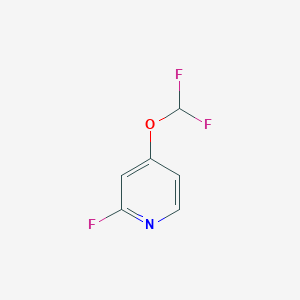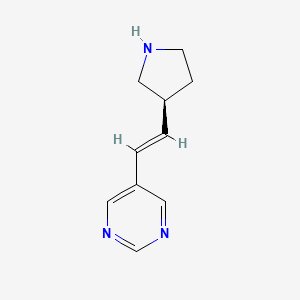
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a vinyl group and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated pyrimidine derivative reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Materials Science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of (S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The vinyl group and pyrrolidine moiety can contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-(Pyrrolidin-3-yl)ethyl)pyrimidine: Similar structure but with an ethyl group instead of a vinyl group.
5-(2-(Pyrrolidin-3-yl)propyl)pyrimidine: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
(S,E)-5-(2-(Pyrrolidin-3-yl)vinyl)pyrimidine is unique due to the presence of the vinyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature can enhance its utility in materials science and medicinal chemistry.
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
5-[(E)-2-[(3S)-pyrrolidin-3-yl]ethenyl]pyrimidine |
InChI |
InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m1/s1 |
InChI-Schlüssel |
FNEHSHNEXMPCLJ-GPYPMJJRSA-N |
Isomerische SMILES |
C1CNC[C@@H]1/C=C/C2=CN=CN=C2 |
Kanonische SMILES |
C1CNCC1C=CC2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
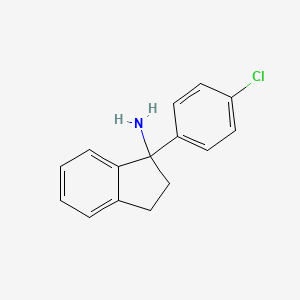

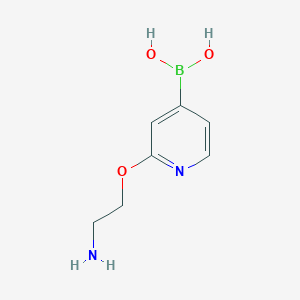
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
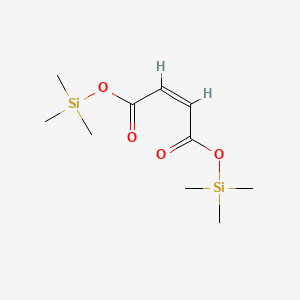
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
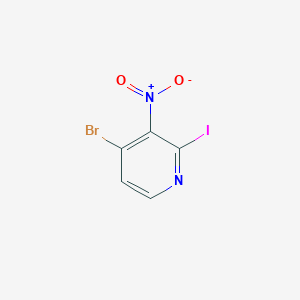
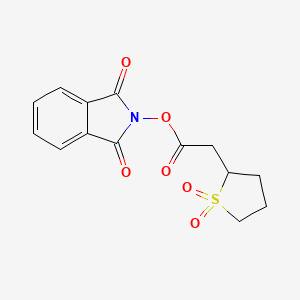
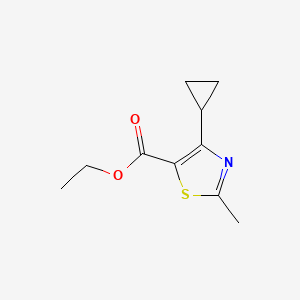
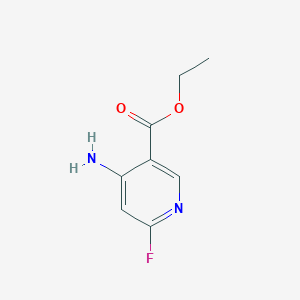
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
